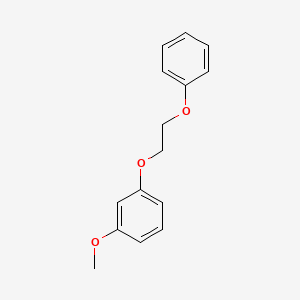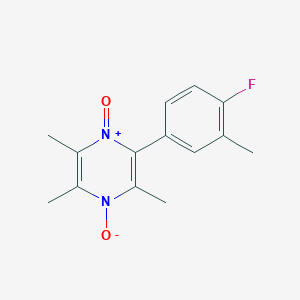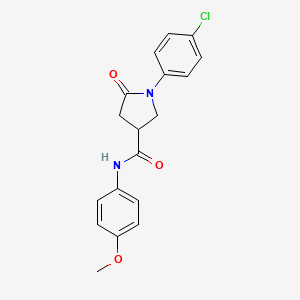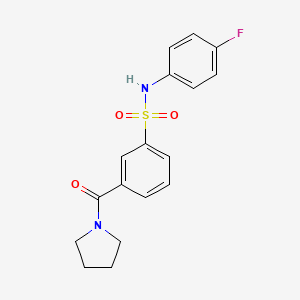
1-methoxy-3-(2-phenoxyethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methoxy-3-(2-phenoxyethoxy)benzene, also known as MPEB, is a chemical compound that has gained attention in scientific research due to its potential as a selective estrogen receptor modulator (SERM). This compound has been synthesized using various methods and has shown promise in research related to breast cancer treatment and prevention.
作用机制
1-methoxy-3-(2-phenoxyethoxy)benzene acts as a SERM by binding to estrogen receptors and modulating their activity. It has a higher affinity for estrogen receptor beta (ERβ) than estrogen receptor alpha (ERα), which makes it a selective modulator. 1-methoxy-3-(2-phenoxyethoxy)benzene has been shown to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to increase bone mineral density by promoting the differentiation of osteoblasts, which are cells that build bone.
Biochemical and Physiological Effects:
1-methoxy-3-(2-phenoxyethoxy)benzene has been shown to have a number of biochemical and physiological effects. In addition to its activity as a SERM, 1-methoxy-3-(2-phenoxyethoxy)benzene has been shown to have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-methoxy-3-(2-phenoxyethoxy)benzene has also been shown to have antioxidant effects, which could have implications for the treatment of diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using 1-methoxy-3-(2-phenoxyethoxy)benzene in lab experiments is its selectivity for ERβ, which makes it a useful tool for studying the role of this receptor in breast cancer and other diseases. Another advantage is its ability to induce apoptosis in breast cancer cells, which makes it a potential candidate for breast cancer treatment. However, one limitation of using 1-methoxy-3-(2-phenoxyethoxy)benzene in lab experiments is its relatively low potency compared to other SERMs such as tamoxifen. This means that higher concentrations of 1-methoxy-3-(2-phenoxyethoxy)benzene may be required to achieve the desired effects.
未来方向
There are a number of future directions for research on 1-methoxy-3-(2-phenoxyethoxy)benzene. One area of focus could be the development of more potent analogs of 1-methoxy-3-(2-phenoxyethoxy)benzene that could be used in breast cancer treatment. Another area of focus could be the development of 1-methoxy-3-(2-phenoxyethoxy)benzene-based treatments for other diseases such as osteoporosis and inflammatory diseases. Additionally, more research could be done on the antioxidant effects of 1-methoxy-3-(2-phenoxyethoxy)benzene and its potential as a treatment for neurodegenerative diseases. Overall, the potential of 1-methoxy-3-(2-phenoxyethoxy)benzene as a SERM and its various biochemical and physiological effects make it an intriguing compound for further study.
合成方法
1-methoxy-3-(2-phenoxyethoxy)benzene can be synthesized using various methods, including the Williamson ether synthesis and the Suzuki coupling reaction. The Williamson ether synthesis involves the reaction between 1-methoxy-3-bromobenzene and 2-phenoxyethanol in the presence of a base such as potassium carbonate. The Suzuki coupling reaction involves the reaction between 1-methoxy-3-boronobenzene and 2-phenoxyethanol in the presence of a palladium catalyst.
科学研究应用
1-methoxy-3-(2-phenoxyethoxy)benzene has been studied for its potential as a SERM, which means that it can selectively bind to estrogen receptors and modulate their activity. This has implications for breast cancer treatment and prevention, as estrogen plays a key role in the development and growth of breast cancer. 1-methoxy-3-(2-phenoxyethoxy)benzene has also been studied for its potential as a treatment for osteoporosis, as it can increase bone mineral density.
属性
IUPAC Name |
1-methoxy-3-(2-phenoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-16-14-8-5-9-15(12-14)18-11-10-17-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEKEYBECBFDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5179129.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5179146.png)
![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179150.png)
![ethyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5179157.png)
![diethyl 2-[(1-adamantylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5179161.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5179164.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-fluorophenyl)-2-furamide](/img/structure/B5179172.png)

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5179184.png)
![1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5179193.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5179214.png)
